molecular formula C21H16O4 B14003065 2-Benzhydryloxycarbonylbenzoic acid CAS No. 59974-79-7

2-Benzhydryloxycarbonylbenzoic acid

Cat. No.: B14003065
CAS No.: 59974-79-7
M. Wt: 332.3 g/mol
InChI Key: HXLCRXSBTHHVDI-UHFFFAOYSA-N
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Description

2-Benzhydryloxycarbonylbenzoic acid is an organic compound with the molecular formula C₂₁H₁₆O₄. It is also known as phthalic acid monobenzhydryl ester. This compound is characterized by the presence of a benzhydryl group attached to a benzoic acid moiety, making it a unique derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzhydryloxycarbonylbenzoic acid can be synthesized through the esterification of phthalic acid with benzhydrol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and controlled reaction environments ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzhydryloxycarbonylbenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The benzhydryl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.

Major Products

    Oxidation: Benzophenone derivatives.

    Reduction: Benzhydryl alcohol derivatives.

    Substitution: Nitrobenzoic acid or halogenated benzoic acid derivatives.

Scientific Research Applications

2-Benzhydryloxycarbonylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzhydryloxycarbonylbenzoic acid involves its interaction with specific molecular targets. The benzhydryl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing benzoic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzhydryl benzoate
  • Benzhydryl phthalate
  • Benzhydryl salicylate

Uniqueness

2-Benzhydryloxycarbonylbenzoic acid is unique due to the presence of both benzhydryl and benzoic acid moieties, which confer distinct chemical and biological properties

Properties

CAS No.

59974-79-7

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

2-benzhydryloxycarbonylbenzoic acid

InChI

InChI=1S/C21H16O4/c22-20(23)17-13-7-8-14-18(17)21(24)25-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23)

InChI Key

HXLCRXSBTHHVDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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